

# Win 58237 chemical structure and properties

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## Compound of Interest

Compound Name: *Win 58237*

Cat. No.: *B10800992*

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## In-Depth Technical Guide: WIN 55,212-2

Disclaimer: Initial searches for "**Win 58237**" did not yield specific information. This guide focuses on the structurally similar and well-researched compound WIN 55,212-2, assuming the original query may have contained a typographical error.

## Core Compound Information

WIN 55,212-2 is a potent, synthetic aminoalkylindole that acts as a full agonist at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).<sup>[1]</sup> It is structurally distinct from classical cannabinoids like THC but mimics many of their biological effects.<sup>[1]</sup> Due to its high affinity and efficacy, WIN 55,212-2 is widely utilized as a research tool to investigate the endocannabinoid system.

## Chemical Structure and Properties

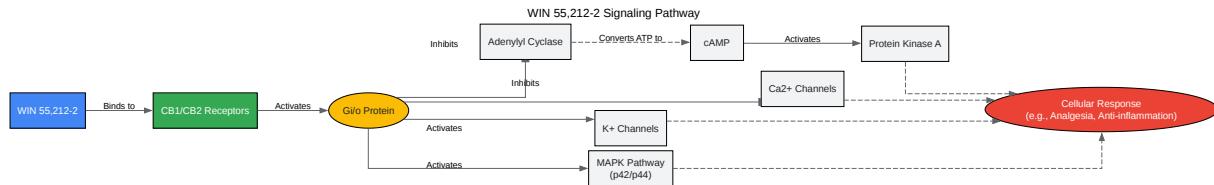
Property	Value	Source
IUPAC Name	[(11R)-2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone	PubChem
Molecular Formula	C <sub>27</sub> H <sub>26</sub> N <sub>2</sub> O <sub>3</sub>	PubChem[2]
Molecular Weight	426.5 g/mol	PubChem[2]
CAS Number	131543-22-1	Wikipedia[1]
Appearance	White to off-white solid	---
Solubility	Soluble in DMSO and ethanol	Tocris Bioscience[3]

## Mechanism of Action and Signaling Pathways

WIN 55,212-2 exerts its effects primarily through the activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). Upon binding, it initiates a cascade of intracellular signaling events.

## Cannabinoid Receptor Signaling

Activation of CB1 and CB2 receptors by WIN 55,212-2 leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[4] The compound also modulates ion channels, leading to the inhibition of N- and Q-type calcium channels and the activation of inwardly rectifying potassium channels.[4] Furthermore, WIN 55,212-2 has been shown to activate mitogen-activated protein kinase (MAPK) pathways, including p42 and p44 MAP kinase.[1]



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**Caption:** WIN 55,212-2 signaling cascade.

## Pharmacological Properties

WIN 55,212-2 is characterized by its high affinity and efficacy at both CB1 and CB2 receptors. The following tables summarize key quantitative data from various *in vitro* and *in vivo* studies.

## Receptor Binding Affinities (Ki)

Receptor	Species	Ki (nM)	Assay Method	Source
CB1	Human	62.3	Radioligand Binding	Tocris Bioscience[3]
CB1	Human	1.9	Radioligand Binding	Wikipedia[1]
CB1	Rat	9.4	Radioligand Binding	Frontiers in Pharmacology[5]
CB2	Human	3.3	Radioligand Binding	Tocris Bioscience[3]
CB2	Human	0.3	Radioligand Binding	IUPHAR/BPS Guide to PHARMACOLOGY[6]
CB2	Rat	3.2	Radioligand Binding	Frontiers in Pharmacology[5]

## Functional Potency (EC50)

Assay	Receptor	Species	EC50 (nM)	Source
Inhibition of forskolin-induced cAMP accumulation	CB1	Human	37	IUPHAR/BPS Guide to PHARMACOLO GY[6]
Inhibition of forskolin-induced cAMP accumulation	CB2	Human	0.39 - 1.5	IUPHAR/BPS Guide to PHARMACOLO GY[6]
Inhibition of glutamatergic synaptic transmission	-	Rat	2.7	Journal of Neuroscience[7]
GRABeCB2.0 Sensor	-	-	564	MDPI[8]

## Experimental Protocols

The following are representative protocols for assays commonly used to characterize the activity of WIN 55,212-2.

### Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity of WIN 55,212-2 to cannabinoid receptors.

**Objective:** To determine the inhibitory constant (Ki) of WIN 55,212-2 for CB1 and CB2 receptors.

**Materials:**

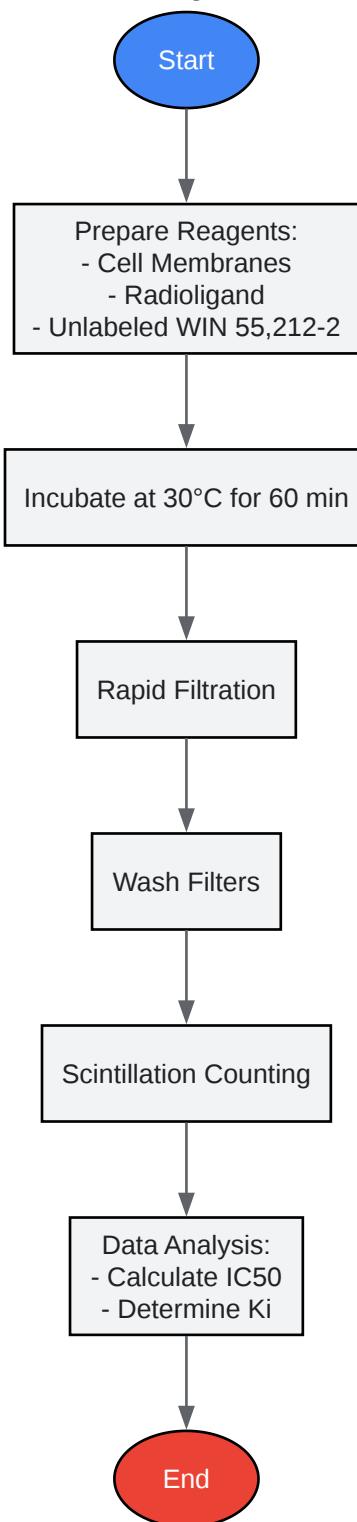
- Membranes from cells expressing human CB1 or CB2 receptors.
- [<sup>3</sup>H]-CP-55,940 or [<sup>3</sup>H]-WIN-55,212-2 (radioactive ligand).

- WIN 55,212-2 (unlabeled competitor).
- Binding buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 5 mM MgCl<sub>2</sub>).
- Whatman GF/B glass fiber filters.
- Scintillation counter.

**Procedure:**

- Prepare a series of dilutions of unlabeled WIN 55,212-2.
- In a reaction tube, combine the cell membranes (10 µg protein), a fixed concentration of the radioligand (e.g., 3 nM [<sup>3</sup>H]-WIN-55,212-2), and varying concentrations of unlabeled WIN 55,212-2.<sup>[5]</sup>
- For determining non-specific binding, add a high concentration of unlabeled WIN 55,212-2 (e.g., 1 µM).<sup>[5]</sup>
- Incubate the mixture at 30°C for 60 minutes.<sup>[5]</sup>
- Terminate the reaction by rapid filtration through Whatman GF/B filters using a cell harvester.
- Wash the filters with ice-cold binding buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the IC<sub>50</sub> value from the competition curve and then determine the Ki value using the Cheng-Prusoff equation.

## Workflow for Radioligand Binding Assay

[Click to download full resolution via product page](#)**Caption:** Radioligand binding assay workflow.

## cAMP Accumulation Assay

This protocol outlines the steps to measure the effect of WIN 55,212-2 on adenylyl cyclase activity.

**Objective:** To determine the EC50 of WIN 55,212-2 for the inhibition of forskolin-stimulated cAMP production.

### Materials:

- Cells expressing CB1 or CB2 receptors (e.g., CHO or HEK293 cells).
- Forskolin.
- WIN 55,212-2.
- cAMP assay kit (e.g., LANCE Ultra cAMP Kit).

### Procedure:

- Plate the cells in a suitable microplate and culture overnight.
- Pre-treat the cells with varying concentrations of WIN 55,212-2 for a specified time.
- Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
- Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay or a reporter-based assay as per the kit instructions.
- Plot the concentration-response curve and calculate the EC50 value for the inhibition of cAMP accumulation.

## Conclusion

WIN 55,212-2 is an invaluable pharmacological tool for probing the endocannabinoid system. Its high affinity and potent agonistic activity at both CB1 and CB2 receptors, coupled with a well-characterized signaling profile, make it a standard reference compound in cannabinoid

research. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers in the field of drug development and molecular pharmacology.

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## References

- 1. WIN 55,212-2 - Wikipedia [en.wikipedia.org]
- 2. Win 55212-2 | C27H26N2O3 | CID 5311501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WIN 55,212-2 mesylate | Non-selective Cannabinoids | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes [frontiersin.org]
- 6. WIN55212-2 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. jneurosci.org [jneurosci.org]
- 8. mdpi.com [mdpi.com]
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